molecular formula C8H15BrO B1275758 2-Bromo-2,4,4-trimethylpentan-3-one CAS No. 55007-44-8

2-Bromo-2,4,4-trimethylpentan-3-one

Cat. No.: B1275758
CAS No.: 55007-44-8
M. Wt: 207.11 g/mol
InChI Key: CLUHREPHOLNVFF-UHFFFAOYSA-N
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Description

2-Bromo-2,4,4-trimethylpentan-3-one is an organic compound with the molecular formula C8H15BrO and a molecular weight of 207.11 g/mol . It is a brominated ketone, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a carbonyl group (C=O). This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,4,4-trimethylpentan-3-one typically involves the bromination of 2,4,4-trimethylpentan-3-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process. The final product is typically subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,4,4-trimethylpentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-2,4,4-trimethylpentan-3-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-2,4,4-trimethylpentan-3-one involves its reactivity as a brominated ketone. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group (C=O) is also reactive, allowing the compound to participate in various addition and reduction reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2,4,4-trimethylpentan-3-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro and iodo analogs. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications in research and industry .

Biological Activity

2-Bromo-2,4,4-trimethylpentan-3-one, a brominated ketone, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This compound is primarily synthesized through the bromination of 2,4,4-trimethylpentan-3-one, making it a significant intermediate in organic synthesis and a subject of biological studies.

The molecular formula for this compound is C8H15BrOC_8H_{15}BrO, and it possesses a molecular weight of approximately 202.11 g/mol. The presence of the bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions.

PropertyValue
Molecular FormulaC₈H₁₅BrO
Molecular Weight202.11 g/mol
Density1.13 g/cm³
Boiling Point136.5 °C
Melting PointN/A

The biological activity of this compound can be attributed to its reactivity as a brominated ketone. The bromine atom acts as a good leaving group facilitating nucleophilic substitution reactions. Additionally, the carbonyl group (C=O) allows for various addition and reduction reactions, making it versatile for biological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and enzyme inhibition contexts.

  • Antimicrobial Activity :
    • A study highlighted the compound's efficacy against Mycobacterium tuberculosis, where it demonstrated notable inhibitory effects with a minimum inhibitory concentration (MIC) of approximately 5.9 µM . This positions it as a candidate for further development in tuberculosis treatment.
  • Enzyme Inhibition :
    • The compound has been utilized to study enzyme interactions and metabolic pathways involving brominated compounds. Its structure allows it to act as a probe in various biochemical assays.
  • Toxicological Studies :
    • Preliminary toxicological assessments suggest that while the compound shows promise in therapeutic applications, further studies are necessary to evaluate its safety profile comprehensively.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Tuberculosis : In a high-throughput screening process against Mycobacterium tuberculosis, analogs derived from this compound were assessed for their anti-tubercular activity. The study concluded that modifications to its structure could enhance its effectiveness while reducing cytotoxicity .
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes revealed that it could inhibit certain pathways crucial for bacterial survival. This mechanism opens avenues for developing new antimicrobial agents based on its structure.

Comparative Analysis

When compared to similar compounds such as 2-Chloro-2,4,4-trimethylpentan-3-one and 2-Iodo-2,4,4-trimethylpentan-3-one, the brominated variant exhibits superior reactivity due to the unique properties conferred by the bromine atom.

CompoundReactivity LevelNotable Activity
This compoundHighAntimicrobial activity
2-Chloro-2,4,4-trimethylpentan-3-oneModerateLimited biological studies
2-Iodo-2,4,4-trimethylpentan-3-oneModerateLess studied

Properties

IUPAC Name

2-bromo-2,4,4-trimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-7(2,3)6(10)8(4,5)9/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUHREPHOLNVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399909
Record name 3-Pentanone, 2-bromo-2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55007-44-8
Record name 3-Pentanone, 2-bromo-2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-2,4,4-TRIMETHYL-3-PENTANONE
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